

# The Discovery and Isolation of 6,6'-Di-O-sinapoylsucrose: A Technical Guide

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Compound of Interest

Compound Name: 6,6'-Di-O-sinapoylsucrose

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# A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: **6,6'-Di-O-sinapoylsucrose**, also known as 3',6-disinapoyl sucrose (DISS), is a prominent bioactive oligosaccharide ester first systematically isolated and characterized from the roots of Polygala tenuifolia Willd.[1][2]. This compound is a member of a larger class of phenylpropanoid sucrose esters that have garnered significant interest for their neuroprotective and antidepressant properties. Traditionally, the roots of Polygala tenuifolia, known as 'Yuan Zhi' in Chinese medicine, have been used for their cognitive-enhancing and calming effects[1]. Modern phytochemical investigations have identified **6,6'-Di-O-sinapoylsucrose** as one of the key active constituents responsible for these therapeutic effects. This technical guide provides an in-depth history of its discovery and isolation, detailed experimental protocols, comprehensive quantitative data, and an overview of its relevant signaling pathways.

## **Discovery and Isolation History**

The systematic study and characterization of oligosaccharide esters from Polygala tenuifolia gained significant momentum in the early 1990s. A seminal paper by Miyase et al. in 1991, published in the Chemical & Pharmaceutical Bulletin, detailed the isolation and structural elucidation of a series of novel oligosaccharide multi-esters, which they named Tenuifolioses A-F[2]. While this initial publication focused on other derivatives, it laid the groundwork for subsequent, more detailed isolations.



Further work by the same research group and others led to the specific isolation and characterization of numerous sucrose esters from Polygala species. **6,6'-Di-O-sinapoylsucrose** has since been identified in other plants as well, including Polygala virgata, Polygala reinii, Raphanus sativus, and Securidaca longipedunculata[3]. Its isolation is most commonly associated with the roots of Polygala tenuifolia.

The general approach to isolating **6,6'-Di-O-sinapoylsucrose** involves solvent extraction of the plant material, followed by a series of chromatographic separations to purify the compound. Early methods relied on column chromatography with silica gel and other stationary phases, while modern approaches frequently employ high-performance liquid chromatography (HPLC) for final purification and analysis.

### **Quantitative Data**

The following tables summarize the key quantitative data for **6,6'-Di-O-sinapoylsucrose**, including its physicochemical properties and detailed spectroscopic data.

Table 1: Physicochemical Properties of 6,6'-Di-O-sinapoylsucrose

| Property          | Value                                 | Reference |
|-------------------|---------------------------------------|-----------|
| CAS Number        | 139891-98-8                           | [3]       |
| Molecular Formula | C34H42O19                             | [3]       |
| Molecular Weight  | 754.69 g/mol                          | [3]       |
| Appearance        | White to off-white powder             | [3]       |
| Solubility        | Soluble in DMSO, Methanol,<br>Ethanol | [4]       |

Table 2: <sup>1</sup>H-NMR Spectroscopic Data of **6,6'-Di-O-sinapoylsucrose** (in CD<sub>3</sub>OD)



| Proton                | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant<br>(J, Hz) |
|-----------------------|-------------------------|--------------|------------------------------|
| Glucosyl H-1          | 5.45                    | d            | 3.5                          |
| Glucosyl H-2          | 3.55                    | t            | 9.5                          |
| Glucosyl H-3          | 3.80                    | t            | 9.5                          |
| Glucosyl H-4          | 3.65                    | t            | 9.5                          |
| Glucosyl H-5          | 4.00                    | m            |                              |
| Glucosyl H-6a         | 4.50                    | dd           | 12.0, 2.0                    |
| Glucosyl H-6b         | 4.35                    | dd           | 12.0, 6.0                    |
| Fructosyl H-1'a       | 3.70                    | d            | 12.5                         |
| Fructosyl H-1'b       | 3.60                    | d            | 12.5                         |
| Fructosyl H-3'        | 5.50                    | d            | 5.5                          |
| Fructosyl H-4'        | 4.20                    | t            | 5.5                          |
| Fructosyl H-5'        | 4.10                    | m            |                              |
| Fructosyl H-6'a       | 4.45                    | dd           | 12.0, 2.5                    |
| Fructosyl H-6'b       | 4.30                    | dd           | 12.0, 5.5                    |
| Sinapoyl H-2", H-6"   | 7.05                    | S            |                              |
| Sinapoyl H-3", H-5"   | 3.85                    | s            | _                            |
| Sinapoyl H-7"         | 7.65                    | d            | 16.0                         |
| Sinapoyl H-8"         | 6.45                    | d            | 16.0                         |
| Sinapoyl H-2"', H-6"  | 7.00                    | S            |                              |
| Sinapoyl H-3"', H-5"' | 3.80                    | S            | _                            |
| Sinapoyl H-7'''       | 7.60                    | d            | 16.0                         |
| Sinapoyl H-8'''       | 6.40                    | d            | 16.0                         |







Note: Data compiled and averaged from publicly available spectral databases. Exact values may vary based on solvent and instrument.

Table 3: <sup>13</sup>C-NMR Spectroscopic Data of **6,6'-Di-O-sinapoylsucrose** (in CD<sub>3</sub>OD)



| Carbon               | Chemical Shift (δ, ppm) |
|----------------------|-------------------------|
| Glucosyl C-1         | 93.0                    |
| Glucosyl C-2         | 73.5                    |
| Glucosyl C-3         | 74.0                    |
| Glucosyl C-4         | 71.0                    |
| Glucosyl C-5         | 74.5                    |
| Glucosyl C-6         | 64.0                    |
| Fructosyl C-1'       | 63.5                    |
| Fructosyl C-2'       | 105.0                   |
| Fructosyl C-3'       | 78.0                    |
| Fructosyl C-4'       | 83.0                    |
| Fructosyl C-5'       | 76.0                    |
| Fructosyl C-6'       | 65.0                    |
| Sinapoyl C-1"        | 127.0                   |
| Sinapoyl C-2", C-6"  | 108.0                   |
| Sinapoyl C-3", C-5"  | 149.0                   |
| Sinapoyl C-4"        | 140.0                   |
| Sinapoyl C-7"        | 147.0                   |
| Sinapoyl C-8"        | 115.0                   |
| Sinapoyl C-9"        | 168.0                   |
| Sinapoyl OMe         | 57.0                    |
| Sinapoyl C-1'''      | 127.5                   |
| Sinapoyl C-2"', C-6" | 108.5                   |
| Sinapoyl C-3"', C-5" | 149.5                   |
|                      |                         |



| Sinapoyl C-4" | 140.5 |
|---------------|-------|
| Sinapoyl C-7" | 147.5 |
| Sinapoyl C-8" | 115.5 |
| Sinapoyl C-9" | 168.5 |
| Sinapoyl OMe  | 57.5  |

Note: Data compiled and averaged from publicly available spectral databases. Exact values may vary based on solvent and instrument.

Table 4: Mass Spectrometry Data for 6,6'-Di-O-sinapoylsucrose

| Ionization Mode | Precursor Ion [M+H]+ (m/z) | Key Fragment Ions (m/z)      |
|-----------------|----------------------------|------------------------------|
| Positive ESI    | 755.2393                   | 421.1055, 369.1285, 207.0651 |

## **Experimental Protocols**

The following protocols are synthesized from methodologies reported in the literature for the isolation and characterization of **6,6'-Di-O-sinapoylsucrose** from Polygala tenuifolia roots.

#### **Extraction**

- Plant Material Preparation: Air-dried roots of Polygala tenuifolia are ground into a coarse powder.
- Solvent Extraction: The powdered root material is extracted with 70% methanol (MeOH) at room temperature with agitation for 24 hours. This process is typically repeated three times to ensure exhaustive extraction.
- Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

### **Chromatographic Purification**

Initial Fractionation (Macroporous Resin Chromatography):



- The crude extract is suspended in water and applied to a Diaion HP-20 column.
- The column is washed with water to remove highly polar impurities.
- A stepwise gradient of methanol in water (e.g., 40%, 60%, 80%, 100% MeOH) is used to elute fractions with increasing hydrophobicity. Fractions are monitored by thin-layer chromatography (TLC).
- Fractions containing the oligosaccharide esters, including 6,6'-Di-O-sinapoylsucrose, are pooled and concentrated.
- Intermediate Purification (Sephadex LH-20 Chromatography):
  - The enriched fraction from the previous step is dissolved in methanol and applied to a Sephadex LH-20 column.
  - Isocratic elution with methanol is performed to separate compounds based on molecular size.
  - Fractions are collected and analyzed by TLC or HPLC to identify those containing the target compound.
- Final Purification (Preparative HPLC):
  - The fraction containing 6,6'-Di-O-sinapoylsucrose is subjected to preparative reversedphase HPLC (RP-HPLC).
  - Column: A C18 column (e.g., 250 x 20 mm, 5 μm) is typically used.
  - Mobile Phase: A gradient of acetonitrile (ACN) in water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be from 10% to 50% ACN over 40 minutes.
  - Detection: UV detection at approximately 320 nm is used to monitor the elution of sinapoyl esters.
  - The peak corresponding to 6,6'-Di-O-sinapoylsucrose is collected and the solvent is removed under vacuum to yield the purified compound.

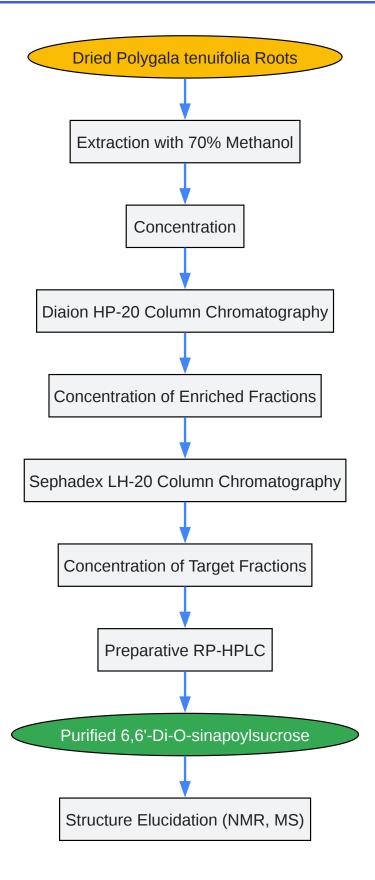


#### Structure Elucidation

- Mass Spectrometry (MS):
  - High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula of the purified compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are acquired to determine the chemical structure.
  - Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d<sub>6</sub>) are common solvents.
  - The connectivity of protons and carbons is established through the analysis of 2D NMR spectra, and the position of the sinapoyl groups on the sucrose backbone is confirmed by HMBC correlations.

## Mandatory Visualizations Experimental Workflow





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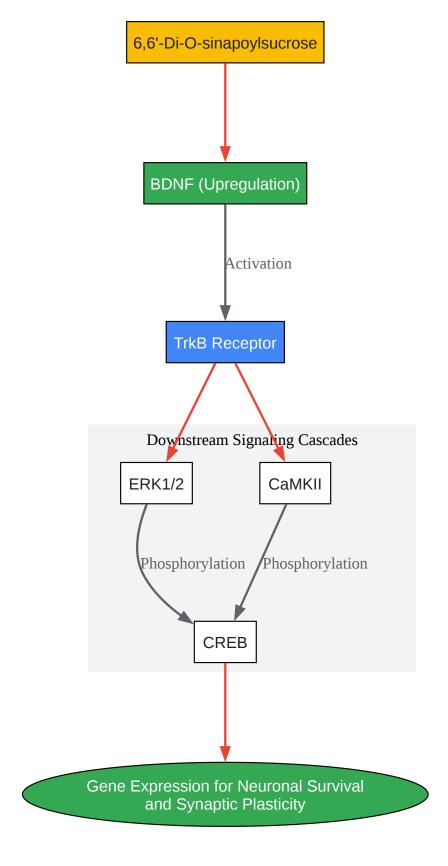
Caption: General workflow for the isolation and purification of **6,6'-Di-O-sinapoylsucrose**.



## **Signaling Pathway**

**6,6'-Di-O-sinapoylsucrose** exerts its neuroprotective effects, at least in part, through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. It has been shown to upregulate the expression of BDNF and its receptor, Tropomyosin receptor kinase B (TrkB)[5]. This activation leads to the phosphorylation of downstream effectors that promote neuronal survival and synaptic plasticity.





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